3-Heptylphenol

Semiochemistry Chemical Ecology Pest Management

3-Heptylphenol (CAS 103151-49-1) is a specific isomer of heptylphenol, belonging to the alkylphenol class of organic compounds. It is characterized by a seven-carbon (heptyl) aliphatic chain attached to the *meta* position of a phenolic ring, which distinguishes it from its *ortho* and *para* isomers.

Molecular Formula C13H20O
Molecular Weight 192.3 g/mol
CAS No. 103151-49-1
Cat. No. B009859
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Heptylphenol
CAS103151-49-1
Synonyms3-Heptylphenol
Molecular FormulaC13H20O
Molecular Weight192.3 g/mol
Structural Identifiers
SMILESCCCCCCCC1=CC(=CC=C1)O
InChIInChI=1S/C13H20O/c1-2-3-4-5-6-8-12-9-7-10-13(14)11-12/h7,9-11,14H,2-6,8H2,1H3
InChIKeyKCDFHCLOYLFCDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Heptylphenol (CAS 103151-49-1) for Scientific Research and Industrial Procurement


3-Heptylphenol (CAS 103151-49-1) is a specific isomer of heptylphenol, belonging to the alkylphenol class of organic compounds [1]. It is characterized by a seven-carbon (heptyl) aliphatic chain attached to the *meta* position of a phenolic ring, which distinguishes it from its *ortho* and *para* isomers. This structural feature is critical for its function as a semiochemical and as a defined intermediate in the synthesis of more complex molecules. Its procurement is typically driven by the need for a specific alkylphenol isomer for specialized applications in organic synthesis, material science, or analytical chemistry, rather than as a bulk commodity chemical [1].

Why Generic Heptylphenol Substitution is Problematic for 3-Heptylphenol (CAS 103151-49-1)


Substituting 3-Heptylphenol with a generic 'heptylphenol' mixture or a different isomer (e.g., 2-Heptylphenol or 4-Heptylphenol) is not scientifically valid for applications requiring the specific *meta*-substituted structure. The position of the alkyl chain on the aromatic ring dictates the compound's steric and electronic properties, which in turn govern its specific intermolecular interactions, biological activity, and chemical reactivity [1]. For instance, 3-Heptylphenol is documented as a specific semiochemical signal in certain species, a function that would be lost with other isomers [2]. Furthermore, it serves as a unique pyrolysis marker for urushiol-based lacquers, which is not the case for its *para* or *ortho* analogs [3]. Therefore, procurement must be isomer-specific to ensure experimental or industrial outcomes are not compromised by unintended structural differences.

Quantitative Differentiation Evidence for 3-Heptylphenol (CAS 103151-49-1)


Semiochemical Specificity: 3-Heptylphenol is a Documented Pheromone Component

3-Heptylphenol has a verified, unique role in nature as a semiochemical, a function that is intrinsically linked to its *meta*-heptyl substitution pattern. This compound is documented in the Pherobase database as being utilized by specific species in their chemical communication system [1]. In contrast, the *para* isomer (4-Heptylphenol, CAS 1987-50-4) and the *ortho* isomer (2-Heptylphenol, CAS 5284-22-0) are not recorded in this database as serving the same or any semiochemical function. This is a binary differentiation: a documented, specific ecological function exists for one isomer and not for the others.

Semiochemistry Chemical Ecology Pest Management

Analytical Utility: 3-Heptylphenol as a Specific Pyrolysis Marker for Lacquer Analysis

In the specialized field of cultural heritage science, 3-Heptylphenol serves as a specific analytical marker. Pyrolysis-GC/MS analysis of historical lacquerware has identified 3-Heptylphenol (alongside 3-pentadecylphenol) as a characteristic pyrolysis product of urushiol, the sap from the *Toxicodendron vernicifluum* tree [1]. The presence of this specific *meta*-alkylphenol helps confirm the origin of the coating material. This analytical role is specific to the 3-isomer; the *para* or *ortho* isomers would not be expected as pyrolysis products from this source and their detection would indicate a different material or contamination.

Analytical Chemistry Archaeological Science Materials Characterization

Class-Based Antimicrobial Activity: Alkylphenol Potency is Chain-Length Dependent

While direct antimicrobial data for 3-Heptylphenol is unavailable, strong class-level evidence indicates that its biological activity would differ from shorter-chain analogs. A study on the antinematodal activity of 3-n-alkylphenols against *Bursaphelenchus xylophilus* (pine wood nematode) demonstrated a clear chain-length dependency. The activity increased with chain length, with 3-nonylphenol showing the highest potency, followed by 3-decylphenol and 3-undecylphenol [1]. This implies that the heptyl chain length in 3-Heptylphenol would confer a specific level of activity that is distinct from both shorter (e.g., butyl, pentyl) and longer (e.g., nonyl, decyl) chain 3-alkylphenol homologs.

Antimicrobials Preservatives Structure-Activity Relationship

Evidence-Backed Application Scenarios for Procuring 3-Heptylphenol (CAS 103151-49-1)


Chemical Ecology and Semiochemical Research

Procure 3-Heptylphenol (CAS 103151-49-1) for use as a reference standard or active component in studies of insect or arthropod chemical communication. Its documented role as a semiochemical [1] makes the pure *meta* isomer essential for replicating or investigating species-specific behavioral responses. Using a mixed isomer product or a different heptylphenol would invalidate behavioral assays and analytical identifications.

Analytical Standard for Materials Provenance Studies

Acquire 3-Heptylphenol as a high-purity analytical standard for the characterization of natural lacquers and varnishes via pyrolysis-GC/MS. As a specific marker for urushiol-based lacquers from *Toxicodendron vernicifluum* [2], this compound is crucial for the positive identification and differentiation of Asian lacquerware in art conservation, archaeology, and forensic science.

Specialty Organic Synthesis of *Meta*-Substituted Derivatives

Use 3-Heptylphenol as a well-defined, single-isomer building block in the synthesis of more complex molecules where the *meta*-substitution pattern is a key design element. This includes the development of novel surfactants, polymers, or bioactive molecules whose properties are fine-tuned by the steric and electronic influence of the *meta*-alkyl chain [3]. Substituting with *ortho* or *para* isomers would lead to a different chemical entity with potentially divergent properties.

Technical Documentation Hub

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